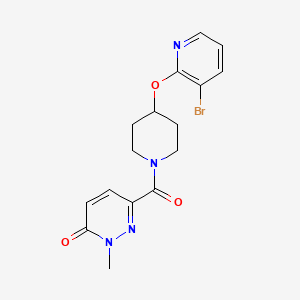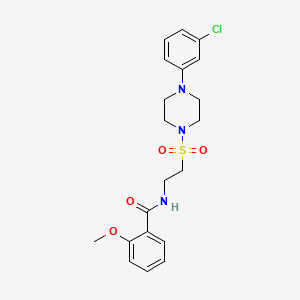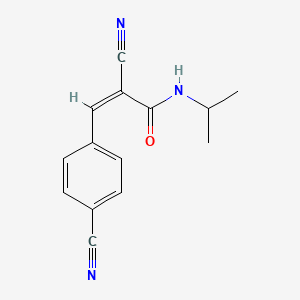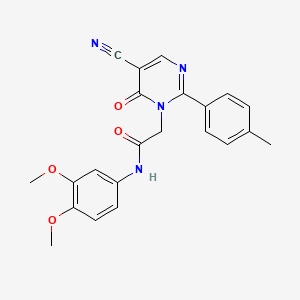
6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a complex molecular architecture that includes bromopyridine, piperidine, and pyridazinone moieties, making it a versatile candidate for research in medicinal chemistry and beyond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves a series of carefully controlled reactions:
Bromopyridine Formation: : The starting material, 3-bromopyridine, is synthesized through bromination of pyridine.
Piperidine Substitution: : 3-bromopyridine is then reacted with a piperidine derivative to introduce the piperidine moiety.
Pyridazinone Integration: : The final step involves coupling the resulting intermediate with a pyridazinone derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: For industrial-scale production, the process would be optimized for higher yield and purity, often involving:
Continuous Flow Synthesis: : A method where reagents are continuously pumped through reactors, optimizing reaction conditions and improving efficiency.
Automated Synthesis Machines: : Machines that can carry out complex multi-step syntheses with minimal human intervention, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one undergoes several types of reactions:
Oxidation: : Conversion into its oxidized forms, potentially enhancing its reactivity or modifying its properties.
Reduction: : Reduction reactions can be employed to alter specific functional groups within the molecule.
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: : Dichloromethane (DCM), tetrahydrofuran (THF), methanol (MeOH).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products: The reactions often lead to products where specific functional groups of the parent compound are modified, such as hydroxylation or dehalogenation products, each exhibiting distinct chemical properties.
Scientific Research Applications
6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has a wide range of applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential as a biochemical probe or as a template for designing enzyme inhibitors.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in material science for the development of advanced polymers or as a component in chemical sensors.
Mechanism of Action
The compound exerts its effects through various molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA sequences that it binds to or interacts with.
Pathways Involved: : The specific biochemical pathways it influences, such as signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds:
6-(4-((2-chloropyridin-3-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
6-(4-((3-fluoropyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
6-(4-((3-iodopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Uniqueness: What sets 6-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one apart is its bromine substituent on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets, offering unique properties compared to its analogs.
Each section of this article sheds light on various aspects of the compound, from its synthesis and reactions to its broad spectrum of applications, providing a holistic view for anyone interested in its study or utilization.
Properties
IUPAC Name |
6-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O3/c1-20-14(22)5-4-13(19-20)16(23)21-9-6-11(7-10-21)24-15-12(17)3-2-8-18-15/h2-5,8,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUASKSXGJWUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE](/img/structure/B2469506.png)
![1-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2469511.png)
![Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate](/img/structure/B2469512.png)
![2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2469516.png)

![3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469519.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2469520.png)

![5-(4-PHENYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2469522.png)

![Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine](/img/structure/B2469525.png)
![6-[3-(2-methylpropane-2-sulfonyl)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2469526.png)

